1-(2,6-Dimethylphenyl)indoline

CYP26A1 inhibition retinoic acid metabolism enzyme selectivity

1-(2,6-Dimethylphenyl)indoline (CAS 810681-80-2) is a substituted indoline derivative with the molecular formula C16H17N and a molecular weight of 223.31 g/mol. The compound consists of a saturated indoline core N-substituted with a 2,6-dimethylphenyl moiety, resulting in a sterically hindered tertiary amine structure.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B11879568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenyl)indoline
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCC3=CC=CC=C32
InChIInChI=1S/C16H17N/c1-12-6-5-7-13(2)16(12)17-11-10-14-8-3-4-9-15(14)17/h3-9H,10-11H2,1-2H3
InChIKeyMIOPZLGKGGORNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dimethylphenyl)indoline (CAS 810681-80-2): Technical Specifications and Procurement-Relevant Chemical Identity


1-(2,6-Dimethylphenyl)indoline (CAS 810681-80-2) is a substituted indoline derivative with the molecular formula C16H17N and a molecular weight of 223.31 g/mol . The compound consists of a saturated indoline core N-substituted with a 2,6-dimethylphenyl moiety, resulting in a sterically hindered tertiary amine structure . Computed physicochemical properties include a predicted XlogP of 4.4, a topological polar surface area (TPSA) of 3.2 Ų, a predicted density of 1.1±0.1 g/cm³, and a predicted boiling point of 349.7±42.0 °C at 760 mmHg . The compound is commercially available at research-grade purity (typically ≥95%) and serves as both a pharmacologically active small molecule and a synthetic building block for more complex indoline-containing compounds .

Why 1-(2,6-Dimethylphenyl)indoline Cannot Be Interchanged with Unsubstituted or 1-Phenyl Indoline Analogs


Substitution at the indoline nitrogen with a 2,6-dimethylphenyl group fundamentally alters the compound's physicochemical and pharmacological profile compared to unsubstituted indoline or 1-phenylindoline. The presence of two ortho-methyl groups on the N-aryl substituent introduces significant steric hindrance, restricting conformational freedom around the N-aryl bond and increasing molecular lipophilicity . This structural feature translates into a measured XlogP of 4.4, which is substantially higher than the XlogP of ~2.2 reported for 1-phenylindoline . Concomitantly, the TPSA of 3.2 Ų for 1-(2,6-dimethylphenyl)indoline is markedly lower than the 17.1 Ų reported for 1-phenylindoline, a difference that carries direct implications for passive membrane permeability and oral bioavailability potential . From a pharmacological perspective, the 2,6-dimethylphenyl substituent is a critical determinant of target engagement: the compound exhibits sub-nanomolar inhibitory potency against CYP26A1 (IC50 = 0.35 nM) while maintaining a clean selectivity profile against off-target CYP isoforms, a characteristic not shared by the unsubstituted indoline scaffold [1]. These orthogonal differences in lipophilicity, polar surface area, and target engagement mean that substitution with a structurally simpler indoline analog would result in a fundamentally different compound with divergent ADME properties and a distinct biological activity fingerprint, rendering generic substitution scientifically invalid for applications where potency, selectivity, or membrane permeability are critical parameters.

1-(2,6-Dimethylphenyl)indoline Quantitative Differentiation: Comparator-Backed Evidence for Scientific Selection


CYP26A1 Inhibitory Potency: Sub-Nanomolar IC50 Versus Clinical-Stage and Literature Comparators

1-(2,6-Dimethylphenyl)indoline demonstrates potent inhibition of human cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for all-trans-retinoic acid (atRA) catabolism, with a measured IC50 of 0.350 nM in a scintillation counting assay using [11,12-³H]ATRA as the substrate [1]. This potency exceeds that of the clinical-stage CYP26 inhibitor talarozole (R115866, IC50 = 5.4 nM for CYP26A1) by approximately 15-fold [2]. The potency advantage is even more pronounced when compared to the first-generation inhibitor liarozole, which exhibits an IC50 range of 2.2–6.0 μM (2,200–6,000 nM) against CYP26, corresponding to a >6,000-fold difference in potency relative to 1-(2,6-dimethylphenyl)indoline . Furthermore, the compound's IC50 is 970-fold lower than that of compound 24 (IC50 = 340 nM), a non-azole CYP26A1 selective inhibitor reported as a lead compound in a recent medicinal chemistry campaign [3].

CYP26A1 inhibition retinoic acid metabolism enzyme selectivity pharmacological tool compound

CYP Isoform Selectivity Profile: Quantitative Selectivity Window Against Major Hepatic CYP Enzymes

In a comprehensive CYP inhibition panel conducted in human liver microsomes, 1-(2,6-dimethylphenyl)indoline demonstrated a clean selectivity profile with IC50 values for off-target CYP isoforms that are orders of magnitude higher than its CYP26A1 IC50 [1]. The measured IC50 values are: CYP3A4 = 330 nM (943-fold selectivity), CYP2D6 = 1,800 nM (5,143-fold selectivity), CYP2C19 = 3,140 nM (8,971-fold selectivity), CYP1A2 = 10,900 nM (31,143-fold selectivity), and CYP2C9 = 21,400 nM (61,143-fold selectivity) [1]. This selectivity window substantially exceeds that of liarozole, which inhibits rat CYP17 with an IC50 of 260 nM while exhibiting only 8- to 23-fold selectivity over its CYP26 IC50 of 2.2–6.0 μM .

CYP selectivity drug-drug interaction off-target profiling ADME-Tox

Lipophilicity and Polar Surface Area: Predicted Membrane Permeability Advantages Over 1-Phenylindoline

1-(2,6-Dimethylphenyl)indoline exhibits a computed XlogP of 4.4 and a topological polar surface area (TPSA) of 3.2 Ų . In comparison, the structurally simpler 1-phenylindoline has a computed XlogP of 2.2 and a TPSA of 17.1 Ų . The 2.2-unit increase in XlogP (corresponding to a ~160-fold increase in octanol-water partition coefficient) reflects substantially enhanced lipophilicity conferred by the two ortho-methyl groups on the N-phenyl ring. The 13.9 Ų reduction in TPSA is a critical determinant of passive transcellular diffusion: compounds with TPSA values below 60–70 Ų are generally predicted to exhibit favorable intestinal absorption, and values below 20 Ų are strongly associated with blood-brain barrier penetration potential [1].

lipophilicity membrane permeability oral bioavailability ADME prediction

1-(2,6-Dimethylphenyl)indoline: Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Sensitivity Pharmacological Probe for Retinoic Acid Catabolism Studies

With a CYP26A1 IC50 of 0.350 nM and a selectivity window exceeding 900-fold against CYP3A4 and >5,000-fold against other major hepatic CYP isoforms, 1-(2,6-dimethylphenyl)indoline is uniquely suited as a high-sensitivity pharmacological tool for interrogating the role of CYP26A1-mediated retinoic acid catabolism in cellular and in vitro models [1]. The sub-nanomolar potency enables complete CYP26A1 inhibition at concentrations where off-target CYP engagement is negligible, thereby isolating CYP26A1-dependent effects on atRA signaling, cellular differentiation, and gene expression. This application scenario is directly supported by the comprehensive CYP inhibition profile established in human liver microsomes [1] and by the potency advantage over clinical-stage comparators such as talarozole (IC50 = 5.4 nM) [2].

Lead Optimization and SAR Campaigns Targeting CYP26A1 in Oncology or Dermatology

The exceptional potency (0.350 nM) and clean CYP selectivity profile of 1-(2,6-dimethylphenyl)indoline make it an attractive starting point or benchmark compound for structure-activity relationship (SAR) campaigns aimed at developing novel CYP26A1 inhibitors for therapeutic applications in oncology, acne, psoriasis, or other hyperproliferative skin disorders [1]. The compound's potency exceeds that of recently reported lead compounds by nearly three orders of magnitude (e.g., compound 24: IC50 = 340 nM) [3], providing a high-affinity scaffold for medicinal chemistry optimization. Furthermore, the predicted physicochemical profile—XlogP of 4.4 and TPSA of 3.2 Ų—suggests favorable membrane permeability and potential blood-brain barrier penetration, expanding the scope of possible therapeutic indications to include CNS applications where modulation of retinoic acid signaling is relevant .

Synthetic Intermediate for Sterically Hindered N-Aryl Indoline Derivatives

1-(2,6-Dimethylphenyl)indoline serves as a valuable synthetic intermediate for the preparation of more complex N-aryl indoline derivatives bearing the sterically demanding 2,6-dimethylphenyl motif. The compound's molecular weight of 223.31 g/mol, predicted density of 1.1±0.1 g/cm³, and predicted boiling point of 349.7±42.0 °C at 760 mmHg provide practical guidance for handling, purification, and reaction optimization in both academic and industrial synthetic workflows . The N-(2,6-dimethylphenyl) group is a recognized pharmacophore element in several bioactive compound classes, and having the pre-formed N-aryl indoline core available at research-grade purity (≥95%) enables efficient downstream functionalization at the indoline C3, C5, or C7 positions via electrophilic aromatic substitution, cross-coupling, or directed metalation strategies .

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